molecular formula C21H20N2O3 B2833723 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892424-40-7

3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2833723
CAS No.: 892424-40-7
M. Wt: 348.402
InChI Key: UKPVIFNZYHYBHM-UHFFFAOYSA-N
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Description

3-Isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a benzofuropyrimidine core substituted with an isopropyl group at the 3-position and a 3-methylbenzyl moiety at the 1-position. The benzofuropyrimidine scaffold combines a benzofuran ring fused to a pyrimidine-2,4-dione system, a structure known for diverse biological activities. Derivatives of benzofuropyrimidine are reported to exhibit antiviral, antibacterial, antifungal, and anti-inflammatory properties . The isopropyl and 3-methylbenzyl substituents likely influence pharmacokinetic properties, such as lipophilicity and metabolic stability, while modulating interactions with biological targets.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-13(2)23-20(24)19-18(16-9-4-5-10-17(16)26-19)22(21(23)25)12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPVIFNZYHYBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the aza-Wittig reaction, where functionalized iminophosphoranes react with carbon disulfide, followed by further reactions with alkyl halides or halogenated aliphatic esters . The reaction conditions often require the presence of a base, such as sodium ethoxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

Benzofuropyrimidine Derivatives

  • 3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Substituents: 4-Methoxyphenoxy group at position 2, isopropyl at position 3.

Pyrimidine-2,4-dione Derivatives with Different Cores

  • Quinazoline-2,4(1H,3H)-dione Derivatives Example: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (Patent No. 9,585,883). Activity: Anti-mycobacterial, specifically against tuberculosis .
  • Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives Example: Compounds from Series B in . Activity: Antifungal and kinase inhibition due to the thiophene ring’s electron-deficient nature. Key Difference: The sulfur atom in thienopyrimidines may confer distinct metabolic stability compared to the oxygen-rich benzofuropyrimidine core .
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives Example: 3-(Benzyl)-1-(2-hydroxyethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Synthesis: Low yield (20%) due to challenges in cyclization .

Substituent Impact on Bioactivity

Compound Name Core Structure Substituents Notable Activity Reference
Target Compound Benzofuropyrimidine 3-Isopropyl, 1-(3-methylbenzyl) Inferred antiviral
8-Fluoroquinazoline-2,4(1H,3H)-dione Quinazoline 8-Fluoro Anticancer (similarity 0.66)
6-Amino-1-benzyl-3-methylpyrimidine-2,4-dione Pyrimidine 6-Amino, 1-benzyl, 3-methyl Unspecified
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione Pyridopyrimidine 1,3-Dimethyl Kinase inhibition
  • Isopropyl vs.
  • Benzyl vs. Hydroxyethyl Substituents : The 3-methylbenzyl group in the target compound may improve blood-brain barrier penetration compared to polar hydroxyethyl groups in pyrido[2,3-d]pyrimidine derivatives .

Q & A

Q. What are the common synthetic routes for 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione in laboratory settings?

The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. For example, analogous benzothieno-pyrimidine derivatives are synthesized via cyclization of aminothiophene carboxylates with urea or thiourea derivatives under reflux conditions. Catalysts like Lewis acids (e.g., ZnCl₂) enhance reaction efficiency, while temperature control (80–120°C) prevents intermediate decomposition . Substitution reactions with benzyl halides (e.g., 3-methylbenzyl chloride) are performed in polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) to introduce the isopropyl and benzyl groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and stereochemistry, with benzyl and isopropyl protons appearing at δ 4.5–5.5 ppm and δ 1.2–1.5 ppm, respectively . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₃N₂O₃: 375.1709). Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bends .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

Begin with in vitro assays:

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus and Candida albicans (MIC values <50 µg/mL indicate promise) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or DNA repair enzymes (e.g., topoisomerase II) to evaluate mechanism .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyclization step of the synthesis?

Optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance cyclization rates .
  • Solvent Effects : Compare polar aprotic (DMF) vs. ethereal solvents (THF) to balance reactivity and side reactions .
  • Temperature Gradients : Use microwave-assisted synthesis at 100–120°C to reduce reaction time from 24h to 2–4h .
  • In-Line Monitoring : Employ HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What mechanistic insights can be gained from molecular docking studies of this compound?

Computational docking (e.g., AutoDock Vina) into protein targets (e.g., kinase ATP-binding pockets) reveals:

  • Binding Affinity : Hydrophobic interactions between the isopropyl group and residues like Leu273 in EGFR .
  • Selectivity : The benzofuro-pyrimidine core may sterically hinder off-target binding compared to simpler pyrimidines .
  • Dynamic Behavior : Molecular dynamics simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Q. How can researchers resolve contradictions in biological activity data across studies?

Address discrepancies by:

  • Standardizing Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) .
  • Structural Confirmation : Re-analyze batch purity via HPLC and NMR to rule out degradation products .
  • Meta-Analysis : Compare substituent effects; for example, fluorobenzyl analogs in show enhanced lipophilicity and activity over chlorinated variants .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Cyclization Optimization

ParameterTested RangeOptimal Value (Yield)Reference
CatalystZnCl₂, FeCl₃, NoneZnCl₂ (82%)
Temperature80°C, 100°C, 120°C100°C (78%)
SolventDMF, THF, DCMDMF (85%)

Q. Table 2: Biological Activity of Structural Analogs

Compound ModificationAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)Reference
4-Fluorobenzyl Substituent12.5 (S. aureus)8.2 (MCF-7)
3-Chlorobenzyl Substituent25.0 (S. aureus)15.6 (MCF-7)

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